

Application Notes and Protocols: NCB-0846

Treatment of Patient-Derived Organoids

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Compound of Interest

Compound Name: NCB-0846

Cat. No.: B15608171

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Introduction

NCB-0846 is a potent and orally available small-molecule inhibitor of TRAF2- and NCK-interacting kinase (TNIK), a key regulator of the canonical Wnt/ β -catenin signaling pathway.[1][2][3] Constitutive activation of the Wnt pathway is a critical driver in over 90% of colorectal cancers (CRCs), making it a prime therapeutic target.[4] **NCB-0846** has demonstrated significant anti-tumor activity in preclinical models, including patient-derived xenografts, by suppressing Wnt signaling and abrogating cancer stem cell (CSC) properties.[1][3][4]

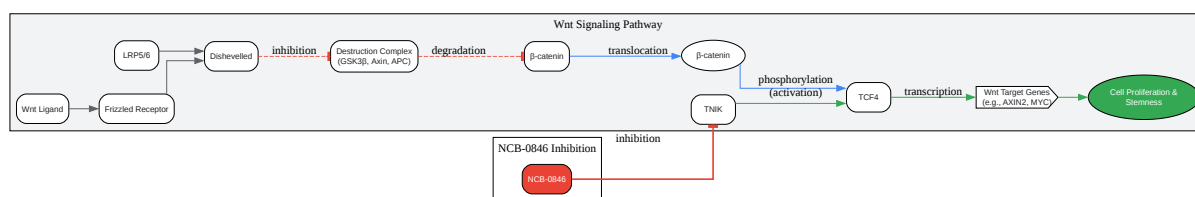
Patient-derived organoids (PDOs) have emerged as a superior preclinical model system, closely recapitulating the genetic and phenotypic heterogeneity of individual tumors.[5][6][7] This document provides detailed application notes and protocols for the treatment of colorectal cancer patient-derived organoids with **NCB-0846**, offering a framework for assessing its therapeutic efficacy in a patient-relevant 3D culture system.

Mechanism of Action of NCB-0846

NCB-0846 exerts its anti-cancer effects by binding to the ATP-binding pocket of TNIK in an inactive conformation, thereby inhibiting its kinase activity with an IC₅₀ of 21 nM.[8][9][10][11] This inhibition disrupts the downstream phosphorylation of T-cell factor 4 (TCF4), a crucial step in the activation of Wnt target gene transcription.[1] Consequently, the expression of Wnt target genes, such as AXIN2 and MYC, is reduced, leading to the suppression of cancer cell

proliferation and stemness.[1][12] **NCB-0846** has also been shown to downregulate the expression of CSC markers like CD44 and CD133.[8][12]

Signaling Pathway



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Caption: **NCB-0846** inhibits TCF4, preventing TCF4 activation and subsequent transcription of Wnt target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **NCB-0846** in preclinical studies.

Table 1: In Vitro Activity of **NCB-0846**

Parameter	Cell Line / Target	Value	Reference
IC50 (TNIK inhibition)	Cell-free assay	21 nM	[8][9][10][11]
TCF4 Phosphorylation Inhibition	HEK293, HCT116, DLD-1	Partial at 0.1-0.3 μ M, Complete at 3 μ M	[1][8][9]
Growth Inhibition (IC50)	HCT116 (2D culture)	~6.8-fold more potent than NCB-0970	[1][10]
Colony Formation Inhibition	HCT116 (soft agar)	~20-fold more potent than NCB-0970	[1][9][10]

Table 2: In Vivo Activity of **NCB-0846** in Mouse Models

Model	Treatment	Outcome	Reference
HCT116 Xenografts	40 or 80 mg/kg, oral, BID	Tumor growth suppression	[13]
Apcmin/+ Mice	22.5, 45, 90 mg/kg, oral, BID	Dose-dependent reduction in tumor multiplicity and size	[1][14]
Patient-Derived Xenografts	Orally administrable	Suppression of tumor growth	[4]

Experimental Protocols

Protocol 1: Establishment and Culture of Colorectal Cancer Patient-Derived Organoids

This protocol is adapted from established methods for generating colorectal cancer PDOs.[2][9][12]

Materials:

- Fresh colorectal cancer tissue from surgical resection or biopsy

- Tissue Collection Medium (Advanced DMEM/F12 with GlutaMAX, HEPES, Gentamicin)[[10](#)]
- Digestion Buffer (Collagenase IV in Advanced DMEM/F12)
- Basement Membrane Matrix (e.g., Matrigel)
- CRC Organoid Culture Medium (Advanced DMEM/F12, N2 supplement, B27 supplement, N-acetyl-L-cysteine, Nicotinamide, Human EGF, Noggin, R-spondin1, A-83-01, SB202190, Y-27632)[[5](#)][[10](#)]
- Phosphate-Buffered Saline (PBS)
- Fetal Bovine Serum (FBS)

Procedure:

- Tissue Collection and Transport: Collect fresh tumor tissue in ice-cold Tissue Collection Medium and process within 2-4 hours.
- Tissue Dissociation:
 - Wash the tissue multiple times with cold PBS.
 - Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
 - Transfer fragments to a conical tube with Digestion Buffer and incubate at 37°C for 30-60 minutes with gentle agitation.
 - Neutralize the digestion with Advanced DMEM/F12 containing 10% FBS.
 - Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
 - Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
- Organoid Seeding:
 - Resuspend the cell pellet in an appropriate volume of ice-cold Basement Membrane Matrix.

- Plate 30-50 μ L droplets of the cell-matrix suspension into pre-warmed 24-well plates.
- Incubate at 37°C for 15-30 minutes to solidify the matrix.
- Gently add 500 μ L of pre-warmed CRC Organoid Culture Medium to each well.
- Organoid Culture and Maintenance:
 - Culture organoids at 37°C in a 5% CO₂ incubator.
 - Change the culture medium every 2-3 days.
 - Monitor organoid growth and morphology using a brightfield microscope.
 - Passage organoids every 7-14 days by mechanically or enzymatically disrupting them and re-seeding in fresh matrix.

Protocol 2: NCB-0846 Treatment and Viability Assessment of PDOs

Materials:

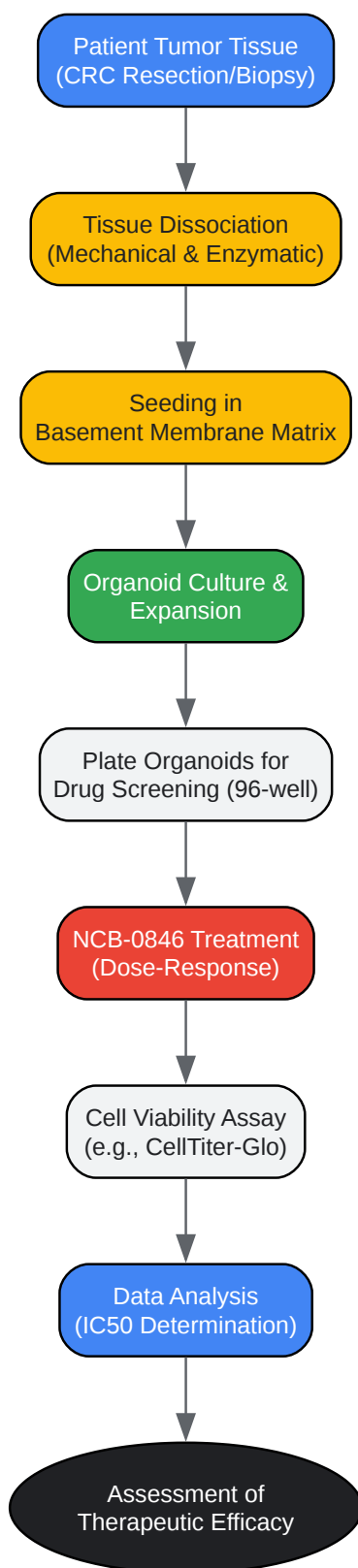
- Established colorectal cancer PDO cultures
- **NCB-0846** stock solution (dissolved in DMSO)
- CRC Organoid Culture Medium
- Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay)
- 96-well clear bottom plates

Procedure:

- Organoid Plating for Drug Screening:
 - Harvest mature organoids and dissociate them into small fragments or single cells.

- Count the cells/fragments and resuspend in Basement Membrane Matrix at a desired density.
- Seed 10-20 μL of the organoid-matrix suspension per well in a 96-well plate.
- After solidification, add 100 μL of CRC Organoid Culture Medium.
- **NCB-0846 Treatment:**
 - Prepare a serial dilution of **NCB-0846** in CRC Organoid Culture Medium. A suggested starting concentration range is 0.01 μM to 10 μM . Include a DMSO vehicle control.
 - After allowing the organoids to establish for 24-48 hours, carefully remove the existing medium and replace it with the medium containing the different concentrations of **NCB-0846** or vehicle control.
 - Incubate the plate for 72-96 hours at 37°C and 5% CO_2 .
- **Cell Viability Assessment:**
 - Equilibrate the plate and the viability reagent to room temperature.
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Mix by orbital shaking for 5 minutes to induce cell lysis.
 - Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
- **Data Analysis:**
 - Normalize the luminescence readings to the vehicle control.
 - Plot the dose-response curve and calculate the IC_{50} value using appropriate software (e.g., GraphPad Prism).

Experimental Workflow and Logical Relationships



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Caption: Workflow for assessing **NCB-0846** efficacy in patient-derived organoids.

Expected Outcomes and Troubleshooting

- **Morphological Changes:** Treatment with effective concentrations of **NCB-0846** is expected to induce a decrease in organoid size and complexity, with evidence of cell death (darkening, fragmentation).
- **Dose-Dependent Inhibition:** A clear dose-dependent decrease in cell viability should be observed, allowing for the determination of a reliable IC50 value.
- **Troubleshooting:**
 - **Low Organoid Yield:** Optimize tissue digestion time and enzyme concentration. Ensure the quality of the Basement Membrane Matrix.
 - **High Variability in Viability Assays:** Ensure uniform organoid size and density when plating for drug screening. Mix thoroughly after adding the viability reagent.
 - **Inconsistent Drug Effects:** Verify the stability and activity of the **NCB-0846** stock solution. Ensure accurate serial dilutions.

Conclusion

The use of patient-derived organoids provides a robust platform for evaluating the therapeutic potential of targeted agents like **NCB-0846** in a personalized manner. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the efficacy of TNIK inhibition in colorectal cancer PDOs, paving the way for further preclinical and clinical development.

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